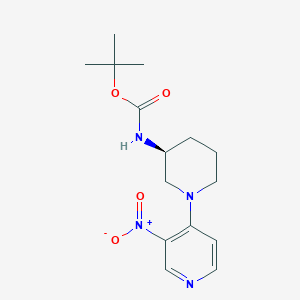
(S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate
Descripción general
Descripción
(S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O4 |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 1026669-77-1 |
| Synonyms | This compound |
Research suggests that this compound may interact with various biological targets. One notable area of investigation is its potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and metabolic syndromes.
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in macrophages. For instance, a recent study highlighted that certain derivatives effectively reduced IL-1β levels in LPS/ATP-stimulated THP-1 cells, suggesting a similar potential for our compound .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. Here are key findings:
- NLRP3 Inhibition : Compounds derived from similar scaffolds have shown concentration-dependent inhibition of IL-1β release. For example, one study reported an IC50 value in the low micromolar range for related inhibitors .
- Cell Viability : The cytotoxic effects of these compounds were assessed using lactate dehydrogenase (LDH) release assays. The results indicated that at specific concentrations, these compounds did not significantly affect cell viability while effectively inhibiting pyroptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various benzo[d]imidazole derivatives, some of which exhibited promising NLRP3 inhibitory activity. The structure–activity relationship (SAR) analyses provided insights into how modifications to the piperidine and pyridine moieties could enhance biological activity .
Data Table: Biological Activity Overview
| Compound Name | Target | IC50 Value | Assay Type |
|---|---|---|---|
| This compound | NLRP3 Inflammasome | TBD | LDH Release Assay |
| Related Compound A | NLRP3 Inflammasome | Low µM | THP-1 Cell Assay |
| Related Compound B | IL-1β Release | Low µM | THP-1 Cell Assay |
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-5-4-8-18(10-11)12-6-7-16-9-13(12)19(21)22/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLWNRDLFVAFF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














